molecular formula C9H11BrN2O B13318205 3-Amino-3-(4-bromophenyl)propanamide

3-Amino-3-(4-bromophenyl)propanamide

Cat. No.: B13318205
M. Wt: 243.10 g/mol
InChI Key: VAAGTSXUGPMGCF-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromophenyl)propanamide is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a propanamide moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromophenyl)propanamide typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced to 3-(4-bromophenyl)propan-1-amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). Finally, the amine is acylated with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-bromophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromophenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-bromophenyl)propanamide
  • 3-Amino-3-(4-chlorophenyl)propanamide
  • 3-Amino-3-(4-fluorophenyl)propanamide

Uniqueness

3-Amino-3-(4-bromophenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-amino-3-(4-bromophenyl)propanamide

InChI

InChI=1S/C9H11BrN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

VAAGTSXUGPMGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)Br

Origin of Product

United States

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